

Squalamine Lactate and Cisplatin: A Synergistic Combination Against Cancer

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Compound of Interest

Compound Name: Squalamine Lactate

Cat. No.: B15565388

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[City, State] – [Date] – A growing body of preclinical evidence suggests that the aminosterol antibiotic **Squalamine Lactate**, when used in combination with the conventional chemotherapy agent cisplatin, exhibits significant synergistic effects in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer. This combination therapy has been shown to enhance tumor growth inhibition, reduce angiogenesis, and increase cancer cell apoptosis compared to either agent used alone. This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

I. Comparative Efficacy of Squalamine Lactate and Cisplatin Combination Therapy

The synergistic anti-tumor activity of **Squalamine Lactate** and cisplatin has been demonstrated in multiple preclinical xenograft models. The combination therapy consistently outperforms monotherapy in key efficacy endpoints.

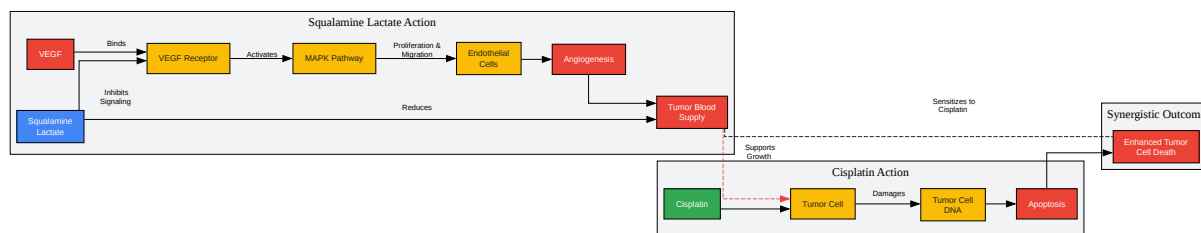
Table 1: Synergistic Effects of **Squalamine Lactate** and Cisplatin on Tumor Growth in Preclinical Models

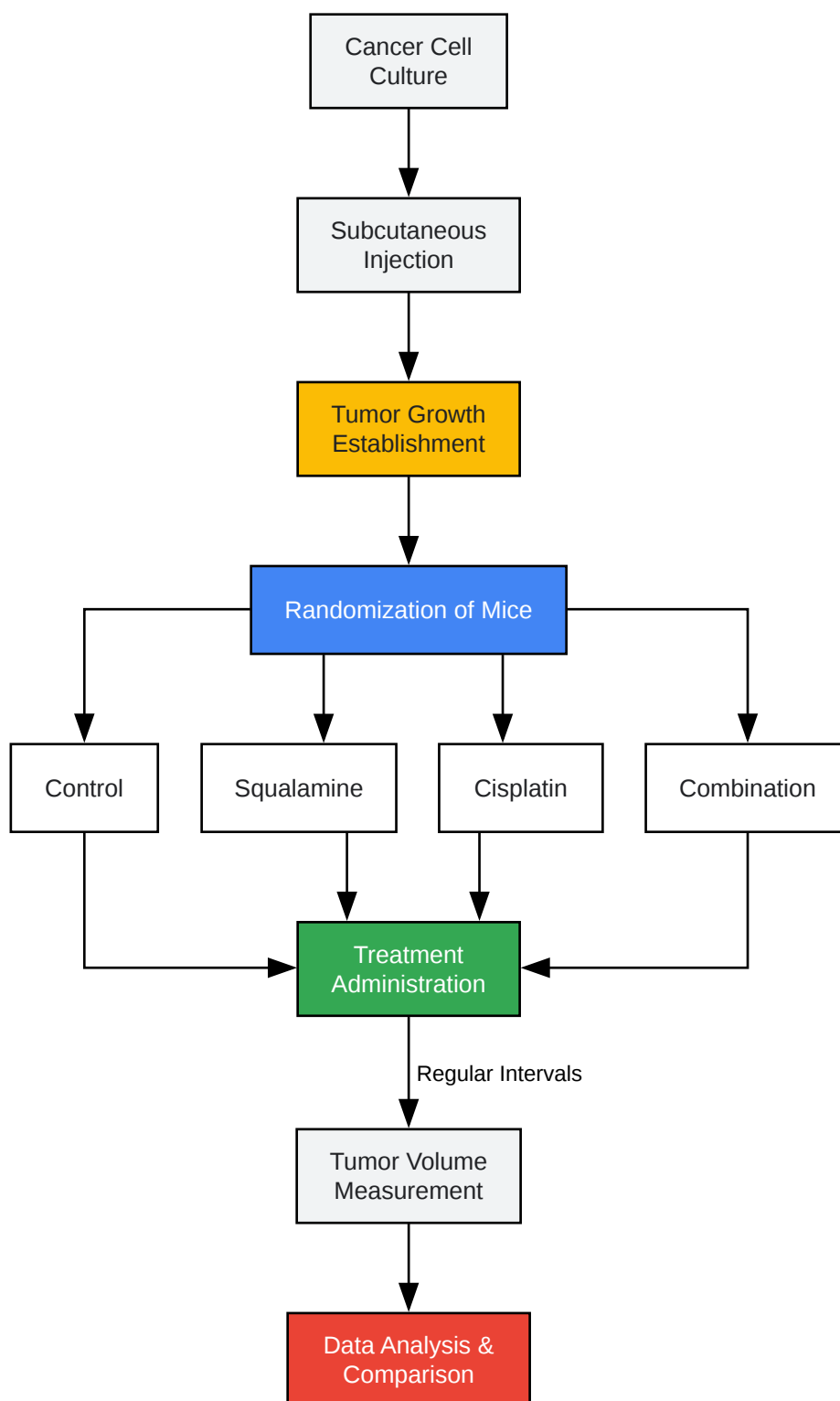
Cancer Type	Model System	Treatment Group	Tumor Growth Inhibition /Delay	Reduction in Microvessel Density (CD31)	Increase in Apoptosis (TUNEL Assay)	Reference
Non-Small Cell Lung Cancer (NSCLC)	H460, CALU-6, NL20T-A Xenografts	Squalamine + Cisplatin	>1.5-fold increase in tumor growth delay vs. Cisplatin alone[1]	25% reduction vs. controls and monotherapy[1]	Not explicitly quantified	[1]
H460 Xenografts	Repeated cycles of Squalamine + Cisplatin	>8.6-fold delay in tumor growth[1]	Not specified for repeated cycles	Not specified for repeated cycles	[1]	
MV-522 Xenografts	Squalamine + Cisplatin	Enhanced tumor growth inhibition (TGI) vs. Cisplatin alone	Not explicitly quantified	Not explicitly quantified		
Ovarian Cancer	Parental & HER-2-overexpressing Xenografts	Squalamine + Cisplatin	Profound growth inhibition (94-95% vs. controls)	Significant decrease in microvessel density	Significant increase in apoptosis	

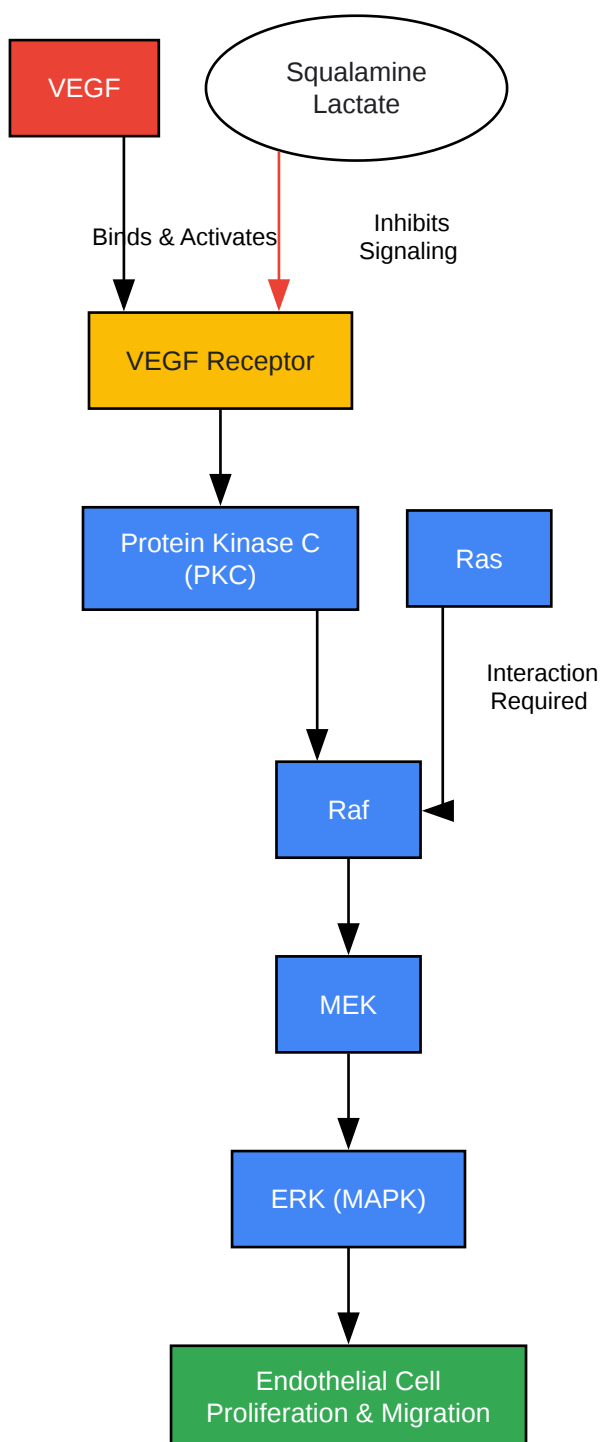
II. Mechanism of Synergy: Anti-Angiogenesis and Enhanced Cytotoxicity

The synergistic effect of **Squalamine Lactate** and cisplatin is primarily attributed to their distinct but complementary mechanisms of action. Cisplatin is a potent cytotoxic agent that induces DNA damage in cancer cells, leading to apoptosis. Squalamine, on the other hand, is not directly cytotoxic to tumor cells but functions as a potent anti-angiogenic agent.

Squalamine inhibits the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize. It achieves this, in part, by blocking the Vascular Endothelial Growth Factor (VEGF)-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathway in endothelial cells. By disrupting the tumor's blood supply, Squalamine creates a less favorable microenvironment for tumor growth and may enhance the delivery and efficacy of cytotoxic agents like cisplatin.







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References

- 1. Potentiation of platinum antitumor effects in human lung tumor xenografts by the angiogenesis inhibitor squalamine: effects on tumor neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
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